molecular formula C23H23BrN2O4S B6005725 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide

カタログ番号 B6005725
分子量: 503.4 g/mol
InChIキー: OZTHOPWIPXSHMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide, also known as BESG, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BESG is a type of glycine transporter-1 (GlyT1) inhibitor, which means that it can increase the levels of glycine in the brain. This can have significant implications for the treatment of various neurological disorders.

作用機序

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide works by inhibiting the reuptake of glycine in the brain, which leads to an increase in the levels of glycine available to bind to NMDA receptors. This enhances the activity of these receptors, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has been found to have a number of biochemical and physiological effects, including increasing the levels of glycine in the brain, enhancing the activity of NMDA receptors, and improving cognitive function. In addition, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide is its ability to increase the levels of glycine in the brain, which can have a number of beneficial effects. However, there are also some limitations to using N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide in lab experiments. For example, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are a number of future directions for research on N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide. One area of interest is the development of more effective GlyT1 inhibitors, which may have even greater potential for the treatment of neurological disorders. In addition, researchers are exploring the use of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the potential use of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide in the treatment of other conditions, such as chronic pain and addiction.

合成法

The synthesis of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide involves a multi-step process that includes the reaction of 4-bromobenzenesulfonyl chloride with N-(4-ethoxyphenyl)glycine to form the corresponding sulfonyl amide. This intermediate is then reacted with benzylamine to yield the final product, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide.

科学的研究の応用

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has been studied extensively for its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. In particular, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide has been found to enhance the activity of NMDA receptors, which are involved in learning, memory, and synaptic plasticity.

特性

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-2-30-21-12-10-20(11-13-21)25-23(27)17-26(16-18-6-4-3-5-7-18)31(28,29)22-14-8-19(24)9-15-22/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHOPWIPXSHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。